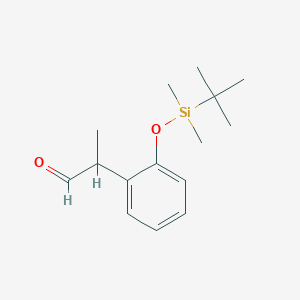![molecular formula C16H14N2O2 B11853554 Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an ethyl ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Substituted phenyl and pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a formyl group instead of a phenyl group, affecting its reactivity and applications.
3-Bromoimidazo[1,2-a]pyridine derivatives: Bromine substitution introduces different electronic and steric effects, influencing the compound’s properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3 |
Clé InChI |
SWBLQJGCDCWQCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)

